![molecular formula C21H17FN2OS2 B2641182 3-(2-fluorobenzyl)-2-[(3-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326926-74-2](/img/structure/B2641182.png)
3-(2-fluorobenzyl)-2-[(3-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-fluorobenzyl)-2-[(3-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one is a compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a thieno[3,2-d]pyrimidine derivative that has shown promising results in the field of drug discovery and development.
科学的研究の応用
Synthesis and Characterization
- Thieno[3,2-d]pyrimidin-4(3H)-one derivatives are synthesized through various chemical reactions, offering a platform for studying heterocyclic chemistry and the development of new synthetic methodologies. For instance, derivatives have been synthesized with potential for further functionalization, exploring their physical and chemical properties through elemental analysis, spectral data, and computational analysis (Yokota et al., 2012).
Pharmacological Activities
- Thieno[3,2-d]pyrimidin-4(3H)-one derivatives exhibit a range of biological activities. Some compounds have shown significant antibacterial and antifungal activities against various strains of bacteria and fungi, highlighting their potential as antimicrobial agents (Kahveci et al., 2020). Additionally, their antiproliferative activities against cancer cell lines suggest potential applications in cancer research (Liu et al., 2019).
Material Science Applications
- Beyond biomedical applications, thieno[3,2-d]pyrimidin-4(3H)-one derivatives have implications in material science. For example, their solid-state fluorescence properties could be leveraged in the development of new fluorescent materials for technological applications (Yokota et al., 2012).
Chemical Interactions and Mechanisms
- The study of thieno[3,2-d]pyrimidin-4(3H)-one derivatives facilitates a deeper understanding of chemical interactions and reaction mechanisms. For instance, their synthesis and the resulting antibacterial and antifungal activities provide insights into the structure-activity relationships, crucial for the design of more effective antimicrobial agents (Kahveci et al., 2020).
特性
IUPAC Name |
3-[(2-fluorophenyl)methyl]-2-[(3-methylphenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2OS2/c1-14-5-4-6-15(11-14)13-27-21-23-18-9-10-26-19(18)20(25)24(21)12-16-7-2-3-8-17(16)22/h2-11H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLYEMQMLWGXPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4F)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2641100.png)



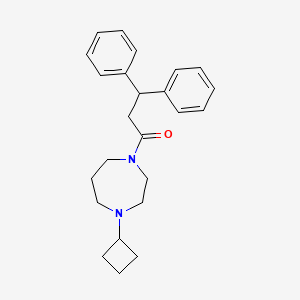
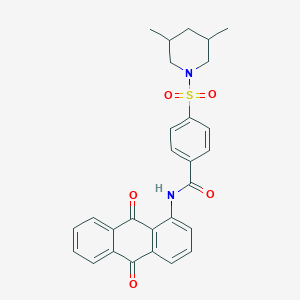
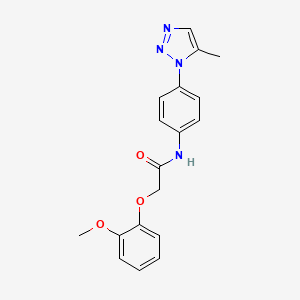

![N-[(1-{[4-(tert-butyl)phenyl]methyl}benzimidazol-2-yl)methyl]-2-furyl-N-methyl carboxamide](/img/structure/B2641116.png)
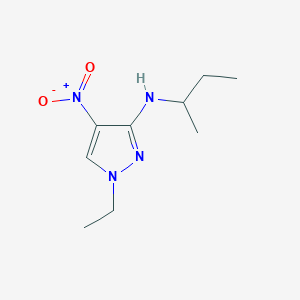

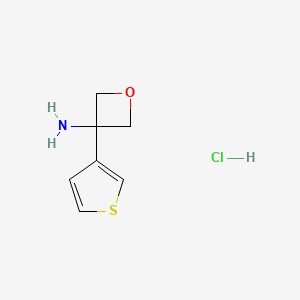
![Tert-butyl (2R,4aS,7aR)-2-(aminomethyl)-2,3,4a,5,7,7a-hexahydrofuro[3,4-b][1,4]oxazine-4-carboxylate;hydrochloride](/img/structure/B2641121.png)
![2-[1-(2,6-Diethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2641122.png)